

An In-depth Technical Guide to the Toxicological Profile of Fluquinconazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Fluquinconazole**

Cat. No.: **B159502**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluquinconazole is a broad-spectrum triazole fungicide used to control a variety of fungal diseases in crops. Its mechanism of action involves the inhibition of sterol biosynthesis, which is crucial for fungal cell membrane integrity.^{[1][2]} This technical guide provides a comprehensive overview of the toxicological profile of **fluquinconazole**, drawing from a range of acute, sub-chronic, and chronic toxicity studies, as well as investigations into its genotoxicity, carcinogenicity, reproductive and developmental effects, and neurotoxicity. All quantitative data from key studies are presented in structured tables, and detailed methodologies are provided. Furthermore, this guide includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its toxicological properties.

Acute Toxicity

Fluquinconazole exhibits moderate acute toxicity via oral and dermal routes and is considered toxic if inhaled.^[3] It is classified as harmful if swallowed and can cause skin irritation.^[2]

Experimental Protocol: Acute Oral Toxicity Study (Rat) A typical acute oral toxicity study, such as an OECD 423 guideline study, would be conducted as follows:

- Test System: Wistar rats, typically young adults (8-12 weeks old), with an equal number of males and females.

- Administration: A single dose of **fluquinconazole** is administered by oral gavage.
- Dose Levels: A limit test at 2000 mg/kg body weight is often performed first. If mortality occurs, a range of doses is used to determine the LD50.
- Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, and coordination), and body weight changes for up to 14 days post-dosing.
- Pathology: A gross necropsy is performed on all animals at the end of the observation period.

Table 1: Summary of Acute Toxicity Data for **Fluquinconazole**

Endpoint	Species	Value	Classification	Reference
Oral LD50	Rat	112 mg/kg bw	Moderate	--INVALID-LINK--
Dermal LD50	Rat	>2000 mg/kg bw	Low	[EFSA Journal 2011;9(5):2096]
Inhalation LC50 (4h)	Rat	0.514 mg/L	High	--INVALID-LINK--

Note: Classifications are general interpretations. bw = body weight.

Sub-chronic and Chronic Toxicity

Repeated dose studies indicate that the primary target organs for **fluquinconazole** toxicity are the liver and kidneys.

Experimental Protocol: 90-Day Sub-chronic Oral Toxicity Study (Rat) The experimental workflow for a 90-day toxicity study, based on OECD Guideline 408, is outlined below.

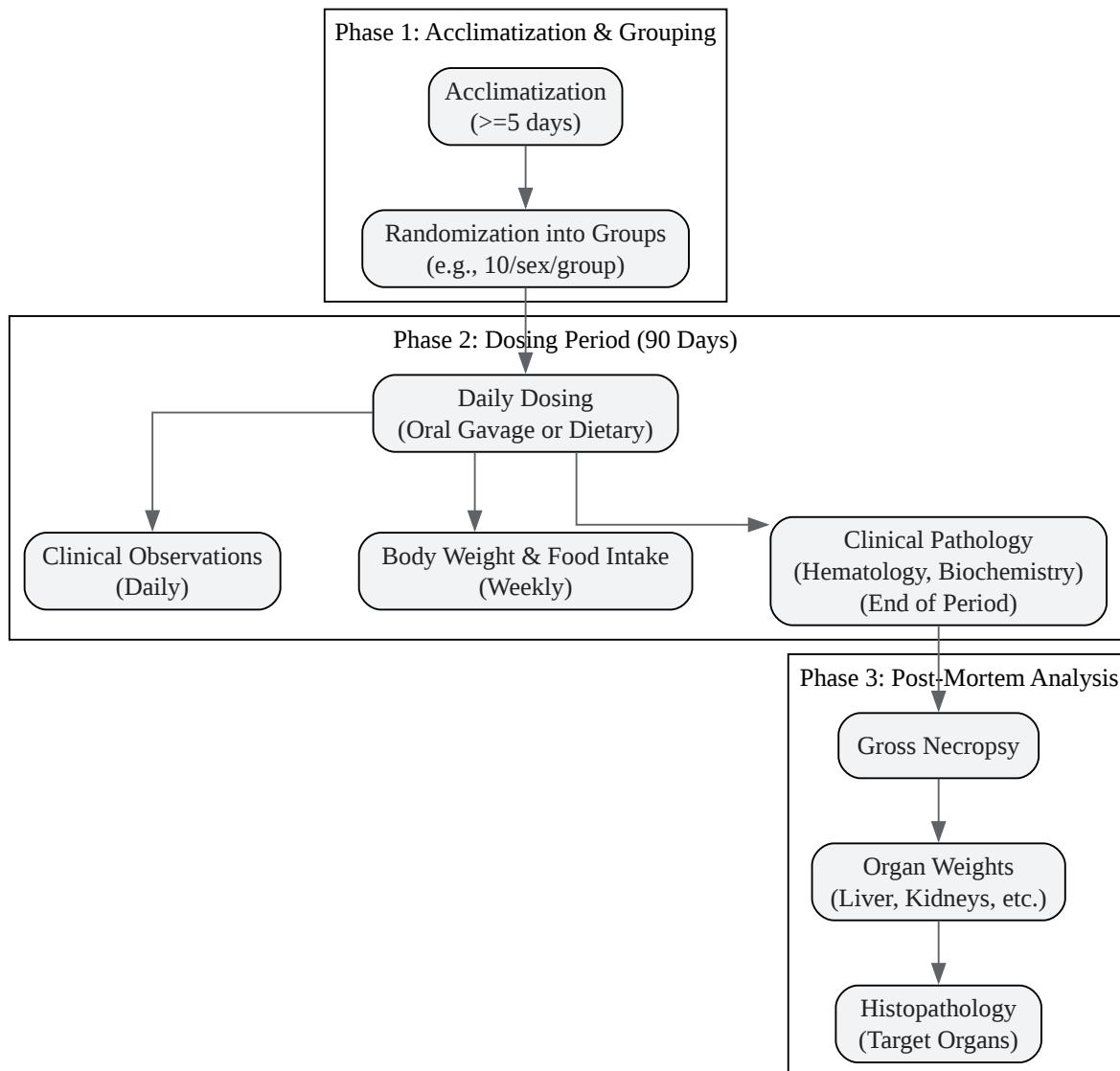

[Click to download full resolution via product page](#)*Workflow for a 90-Day Rodent Toxicity Study.*

Table 2: Summary of Sub-chronic and Chronic Toxicity Data for **Fluquinconazole**

Study	Species	NOAEL	LOAEL	Key Findings	Reference
90-Day Oral	Rat	2 mg/kg bw/day	10 mg/kg bw/day	Increased liver weight, hepatocellular hypertrophy.	[EFSA Journal 2011;9(5):2096]
1-Year Oral	Dog	1 mg/kg bw/day	5 mg/kg bw/day	Liver effects (increased enzymes, increased weight).	[EFSA Journal 2011;9(5):2096]
2-Year Chronic/Carc.	Rat	2 mg/kg bw/day	10 mg/kg bw/day	Non-neoplastic liver findings.	[EFSA Journal 2011;9(5):2096]

NOAEL: No Observed Adverse Effect Level; LOAEL: Lowest Observed Adverse Effect Level.

Genotoxicity

The genotoxicity profile of **fluquinconazole** has been evaluated in a standard battery of in vitro and in vivo tests. While a study using a plant-based system (*Allium cepa*) indicated potential for chromosomal damage, the battery of regulatory-required tests concluded that **fluquinconazole** is not genotoxic.^[4]

Experimental Protocols:

- Bacterial Reverse Mutation Test (Ames Test): This test (e.g., OECD 471) uses several strains of *Salmonella typhimurium* with mutations in the histidine operon. The test substance is incubated with the bacteria, with and without metabolic activation (S9 mix). A positive result is a significant, dose-dependent increase in the number of revertant colonies that can grow on a histidine-free medium.

- In Vitro Mammalian Chromosomal Aberration Test: This assay (e.g., OECD 473) exposes mammalian cells (like Chinese Hamster Ovary cells) to the test substance. After incubation, cells are arrested in metaphase and chromosomes are examined for structural aberrations (e.g., breaks, gaps).
- In Vivo Mammalian Erythrocyte Micronucleus Test: This test (e.g., OECD 474) is typically conducted in rodents. The animals are dosed with **fluquinconazole**, and bone marrow or peripheral blood is collected. Immature erythrocytes are analyzed for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division.

Table 3: Summary of Genotoxicity Data for **Fluquinconazole**

Assay	Test System	Metabolic Activation	Result	Reference
Ames Test	<i>S. typhimurium</i>	With & Without	Negative	[EFSA Journal 2011;9(5):2096]
Chromosomal Aberration	Mammalian Cells (in vitro)	With & Without	Negative	[EFSA Journal 2011;9(5):2096]
Micronucleus Test	Mouse (in vivo)	N/A	Negative	[EFSA Journal 2011;9(5):2096]

Carcinogenicity

Long-term carcinogenicity bioassays in rodents did not show evidence of a carcinogenic potential for **fluquinconazole**.

Table 4: Summary of Carcinogenicity Data for **Fluquinconazole**

Study	Species	NOAEL	Findings	Classification	Reference
2-Year Bioassay	Rat	2 mg/kg bw/day	No evidence of carcinogenicity.	Not Carcinogenic	[EFSA Journal 2011;9(5):2096]
18-Month Bioassay	Mouse	2.5 mg/kg bw/day	No evidence of carcinogenicity.	Not Carcinogenic	[EFSA Journal 2011;9(5):2096]

Reproductive and Developmental Toxicity

Fluquinconazole is not considered a reproductive toxicant. Developmental effects were only observed at doses that also caused toxicity in the maternal animals.

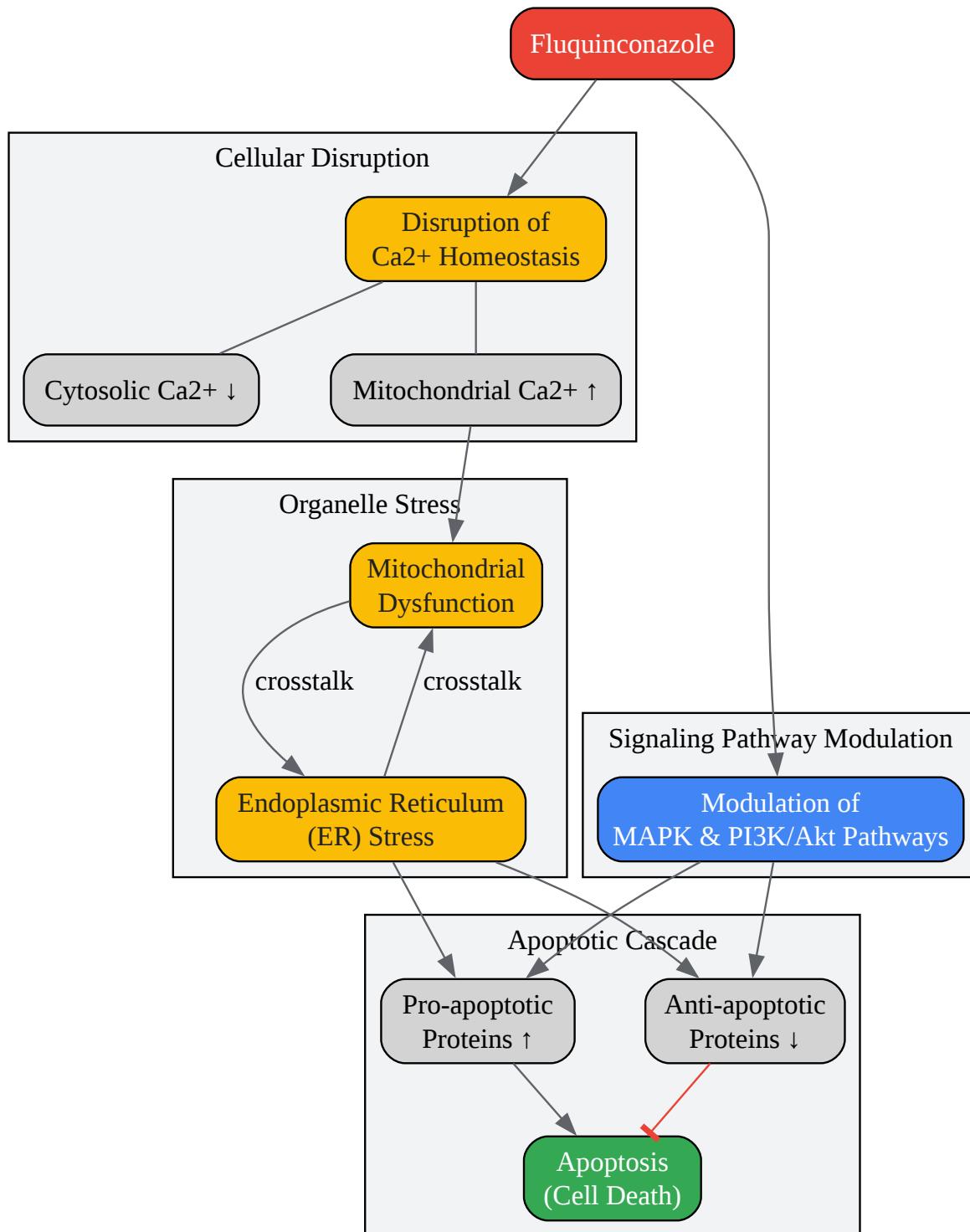
Experimental Protocol: Two-Generation Reproductive Toxicity Study (Rat) This study (e.g., OECD 416) involves the continuous dietary administration of the test substance to parental (F0) rats for a period before mating, during mating, gestation, and lactation. Their offspring (F1 generation) are then selected and similarly exposed through to the production of an F2 generation. Endpoints evaluated include parental systemic toxicity (body weight, food consumption, clinical signs), reproductive performance (mating, fertility, gestation length), and offspring viability, growth, and development.

Table 5: Summary of Reproductive and Developmental Toxicity Data for **Fluquinconazole**

Study	Species	NOAEL	Key Findings	Reference
2-Generation Reproduction	Rat	Parental: 2 mg/kg bw/day Offspring: 10 mg/kg bw/day Reproductive: 50 mg/kg bw/day	No adverse effects on reproductive parameters. Offspring effects only seen at parentally toxic doses.	[EFSA Journal 2011;9(5):2096]
Developmental Toxicity	Rat	Maternal: 10 mg/kg bw/day Developmental: 10 mg/kg bw/day	No evidence of teratogenicity. Fetotoxicity only at maternally toxic doses.	[EFSA Journal 2011;9(5):2096]
Developmental Toxicity	Rabbit	Maternal: 5 mg/kg bw/day Developmental: 5 mg/kg bw/day	No evidence of teratogenicity. Fetotoxicity only at maternally toxic doses.	[EFSA Journal 2011;9(5):2096]

Neurotoxicity

Specific neurotoxicity studies have been conducted for **fluquinconazole**. While poisoning incidents in livestock have shown neurological signs like ataxia and muscle tremors, dedicated studies in rats did not indicate a specific neurotoxic potential.[5]


Table 6: Summary of Neurotoxicity Data for **Fluquinconazole**

Study	Species	NOAEL	Key Findings	Reference
Acute Neurotoxicity	Rat	10 mg/kg bw	No evidence of specific neurotoxicity.	[EFSA Journal 2011;9(5):2096]
90-Day Neurotoxicity	Rat	2 mg/kg bw/day	No evidence of specific neurotoxicity.	[EFSA Journal 2011;9(5):2096]

Mechanism of Toxicity and Signaling Pathways

Recent research has begun to elucidate the cellular mechanisms underlying **fluquinconazole**'s toxicity. Studies in bovine mammary epithelial cells have shown that **fluquinconazole** disrupts intracellular calcium homeostasis, leading to mitochondrial dysfunction, endoplasmic reticulum (ER) stress, and ultimately, apoptosis (programmed cell death). This process involves the modulation of key signaling pathways, including the MAPK (Mitogen-Activated Protein Kinase) and PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) pathways.

The diagram below illustrates the proposed signaling cascade leading to apoptosis following **fluquinconazole** exposure.

[Click to download full resolution via product page](#)

*Proposed mechanism of **fluquinconazole**-induced apoptosis.*

Safety Reference Values

Based on the comprehensive toxicological dataset, regulatory bodies have established health-based guidance values for **fluquinconazole**.

Table 7: Health-Based Guidance Values for **Fluquinconazole**

Value	Definition	Value (mg/kg bw/day)	Critical Study	Reference
ADI	Acceptable Daily Intake	0.002	1-Year Dog Study	[EFSA Journal 2011;9(5):2096]
ARfD	Acute Reference Dose	0.02	Developmental Toxicity (Rabbit)	[EFSA Journal 2011;9(5):2096]

The ADI is an estimate of the amount of a substance that can be ingested daily over a lifetime without appreciable health risk. The ARfD is an estimate of the amount of a substance that can be ingested in a period of 24 hours or less without appreciable health risk.

Conclusion

The toxicological profile of **fluquinconazole** is well-characterized through a comprehensive set of studies. It exhibits moderate acute toxicity. The primary target organ upon repeated exposure is the liver. **Fluquinconazole** is not considered to be genotoxic, carcinogenic, or a reproductive toxicant, and it does not show specific neurotoxic potential in regulatory studies. Developmental effects are observed only in the presence of maternal toxicity. The established ADI and ARfD are considered protective for human health. Recent mechanistic studies suggest that its cellular toxicity is mediated through the disruption of calcium homeostasis, leading to mitochondrial and ER stress and subsequent apoptosis via modulation of the MAPK and PI3K/Akt signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fluquinconazole (Ref: AE C597265) [sitem.herts.ac.uk]
- 2. Fluquinconazole | C16H8Cl2FN5O | CID 86417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. researchgate.net [researchgate.net]
- 5. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Toxicological Profile of Fluquinconazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b159502#toxicological-profile-and-safety-data-for-fluquinconazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com